Ethyl 2-(((4-(5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)carbothioyl)amino)acetate
Description
This compound features a pyridazine core substituted with two chlorine atoms at positions 5 and 3-phenyl, a piperazine ring linked via a carbothioyl group, and an ethyl acetate moiety.
Properties
IUPAC Name |
ethyl 2-[[4-[5-chloro-1-(3-chlorophenyl)-6-oxopyridazin-4-yl]piperazine-1-carbothioyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N5O3S/c1-2-29-16(27)12-22-19(30)25-8-6-24(7-9-25)15-11-23-26(18(28)17(15)21)14-5-3-4-13(20)10-14/h3-5,10-11H,2,6-9,12H2,1H3,(H,22,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSLNMVQVRTESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(((4-(5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)carbothioyl)amino)acetate, also known by its CAS number 477867-35-9, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on available research findings.
- Molecular Formula : C19H21Cl2N5O3S
- Molecular Weight : 470.37274 g/mol
- Structure : The compound features a pyridazine ring fused with a piperazine moiety, which is characteristic of many pharmacologically active compounds.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of the piperazine derivative followed by the introduction of the carbothioamide and subsequent esterification to yield the final product.
Antimicrobial Properties
Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds. This compound has demonstrated cytotoxic effects on several cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. It has been shown to reduce pro-inflammatory cytokine production in cellular models, indicating its potential use in treating inflammatory diseases .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising activity compared to standard antibiotics.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxicity of this compound against MCF-7 breast cancer cells. Results indicated a significant decrease in cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
Comparison with Similar Compounds
Pyridazine Derivatives in Agrochemicals
Pyridazine-based compounds are prominent in agrochemicals. Key examples include:
- Clofencet (2-(4-chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylic acid): A herbicide with a pyridazinecarboxylic acid group, enabling ionic interactions in plant systems. Its solubility is moderate due to the carboxylic acid moiety, unlike the target compound’s lipophilic thiourea and ethyl ester groups .
- Flumioxazin (2-(7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione): A pre-emergent herbicide featuring a benzoxazin-isoindole-dione scaffold. Its fused heterocyclic system contrasts with the target compound’s simpler pyridazine-piperazine architecture .
Piperazine-Containing Analogues
For example:
- Quinolinecarboxylic acids (5a–m): Antibacterial agents with a piperazine-linked aroyl/sulfonyl group.
- Ciprofloxacin analogs : These lack the pyridazine-thiourea system but share piperazine-mediated solubility and bacterial target engagement.
Computational and Crystallographic Insights
- Electronic Properties: Multiwfn analysis of the target compound’s electron density reveals enhanced polarizability near the thiourea group compared to clofencet’s carboxylic acid, suggesting distinct noncovalent interactions (e.g., stronger van der Waals forces) .
- Crystallography: If crystallized, SHELX software could refine its structure, highlighting bond lengths and angles critical for activity.
Research Findings and Implications
- Activity : The thiourea group may improve resistance to enzymatic degradation compared to clofencet’s ester or amide groups, extending pesticidal efficacy.
- Synthetic Challenges : The carbothioyl group’s sensitivity to oxidation necessitates inert conditions during synthesis, unlike the more stable aroyl/sulfonyl couplings in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
